molecular formula C7H6ClNO2S B3024341 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-91-0

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B3024341
CAS No.: 111248-91-0
M. Wt: 203.65 g/mol
InChI Key: BGWCGHAJKBRBOH-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-91-0) is a bicyclic sulfone derivative, classified as a benzannelated sultam (cyclic sulfonamide), with a molecular formula of C 7 H 6 ClNO 2 S and a molecular weight of 203.65 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry. Its structure, featuring a benzene ring fused with an isothiazole moiety and a chlorine substituent at position 6, enhances its reactivity and makes it a key precursor for various chemical transformations, including alkylation, cross-coupling, and other functionalization reactions . An efficient synthetic approach to this core structure involves intramolecular Pd(0)-catalyzed C-arylation of tertiary sulfonamides . In scientific research, this sultam exhibits a diverse spectrum of biological activities. It has demonstrated significant antimicrobial and antifungal properties, making it a compound of interest in medicinal chemistry and drug discovery . Furthermore, it shows promising antitumor activity, exhibiting cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and the inhibition of cell proliferation . Its bioactivity is also linked to anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . The mechanism of action involves interaction with biological targets such as enzymes and receptors, potentially disrupting cell membrane integrity and interfering with essential cellular processes . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCGHAJKBRBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-91-0
Record name 6-chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with sulfuryl chloride in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted isothiazoles .

Scientific Research Applications

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Data/Application Reference
6-Chloro-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Cl (C6), CH₃ (N1) 216.69 Synthesis yield: 92%; used in Suzuki-Miyaura coupling via boronate intermediates
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino derivative Cl (C6), CN (C7), hydrazine 407.84 mp 314–315°C (dec.); IR: 2235 cm⁻¹ (C≡N), 1330 cm⁻¹ (SO₂); potential bioactivity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Boronate ester (C5) 279.11 CAS 908150-20-9; used in cross-coupling reactions
(3aS,6R,7aR)-1-fluoro-8,8-dimethylhexahydro derivative F (C1), CH₃ (C8) 263.34 CAS not listed; stereochemical complexity impacts receptor binding

Physicochemical Properties

  • Spectroscopic Features: IR spectra consistently show SO₂ asymmetric/symmetric stretching bands (~1330–1160 cm⁻¹), while ¹H-NMR shifts reflect substituent electronic effects (e.g., deshielding by the cyano group at C7) .

Biological Activity

Overview

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound belonging to the isothiazole family. Its unique structure, which incorporates both sulfur and nitrogen atoms, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.

The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. By inhibiting COX activity, this compound demonstrates significant anti-inflammatory properties .

Target Enzymes and Pathways

  • COX Enzymes : Inhibition leads to reduced synthesis of prostaglandins.
  • Oxidative Stress Response Genes : Modulates gene expression related to oxidative stress, enhancing cellular defense mechanisms against oxidative damage.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines, potentially through induction of apoptosis and inhibition of cell proliferation.
  • Analgesic Properties : Provides pain relief by modulating inflammatory pathways.

Research Findings and Case Studies

Recent studies have highlighted the compound's effectiveness in various experimental models:

  • Anticancer Studies :
    • In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins, which are critical in regulating apoptosis .
  • Anti-inflammatory Effects :
    • Experimental models of inflammation demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines and markers such as TNF-alpha and IL-6.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

CompoundStructure FeaturesBiological Activity
This compound Contains chlorine; sulfur-nitrogen ringAnti-inflammatory; Antimicrobial; Antitumor
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Lacks chlorine; similar core structureModerate antimicrobial properties
6-Chlorobenzothiazole Similar chlorine substituent; different ringAntimicrobial; less potent than target compound

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions starting from precursors like 2-chlorobenzenesulfonamide. The reaction conditions are optimized for yield and purity using various reagents including sulfuryl chloride under basic conditions .

Q & A

Q. What experimental controls validate the selectivity of catalytic systems in cross-coupling reactions?

  • Methodological Answer :
  • Blank reactions : Omit catalyst to confirm no background coupling.
  • Isotope labeling : Use deuterated substrates (e.g., C₆D₅-Bpin) to track regioselectivity via ²H-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

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